Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is a fluorinated organic compound that belongs to the category of esters. Its chemical formula is and it is recognized for its unique properties due to the presence of multiple fluorine atoms. The compound is often utilized in various chemical syntheses and applications in the fields of pharmaceuticals and materials science.
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate can be synthesized from starting materials that include bromoalkanes and fluorinated carboxylic acids. The synthesis typically involves halogenation and esterification processes.
This compound is classified as:
The synthesis of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. The use of solvents such as dichloromethane or acetonitrile may be employed during the reaction processes to facilitate solubility and reactivity.
The molecular structure of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate features:
C(C(=O)OCC(F)(F)C(F)(F)C(F)(F)Br)C
.Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate participates in various chemical reactions including:
These reactions are often facilitated by varying temperature and pH conditions to optimize yield and selectivity.
The mechanism of action for methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate primarily revolves around its reactivity due to the electrophilic nature of the bromine atom and the electron-withdrawing effects of fluorine atoms.
The reaction kinetics can vary based on solvent polarity and temperature conditions.
Relevant data suggest that fluorinated compounds exhibit unique thermal stability compared to their non-fluorinated counterparts.
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate finds applications in several scientific fields:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2